d[Cha4]AVP d[Cha4]AVP Potent and selective human vasopressin V1B receptor agonist (Ki values are 1.2, 151, 240 and 750 nM for V1B, V1A, Oxytocin and V2 receptors respectively). Stimulates ACTH and corticosterone secretion and exhibits negligible vasopressor activity in vivo.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0013256
InChI: InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-/m0/s1
SMILES: C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Molecular Formula: C50H71N13O11S2
Molecular Weight: 1094.3 g/mol

d[Cha4]AVP

CAS No.:

VCID: VC0013256

Molecular Formula: C50H71N13O11S2

Molecular Weight: 1094.3 g/mol

* For research use only. Not for human or veterinary use.

d[Cha4]AVP -

Description

d[Cha4]AVP, also known as d[Cha4]-arginine vasopressin, is a synthetic peptide that acts as a potent and selective agonist for the human vasopressin V1B receptor. This compound has been extensively studied for its potential applications in research related to vasopressin receptors, which play crucial roles in various physiological processes, including stress response and hormone regulation.

Biological Activity

d[Cha4]AVP is known for its high affinity and selectivity towards the V1B receptor, with a Ki value of 1.2 nM. It exhibits significantly lower affinity for other vasopressin receptors, such as V1A (Ki = 151 nM), oxytocin (Ki = 240 nM), and V2 (Ki = 750 nM) receptors . This selectivity makes it a valuable tool for studying the physiological effects mediated by the V1B receptor, including the stimulation of adrenocorticotropic hormone (ACTH) and corticosterone secretion .

Research Findings

Studies have demonstrated that d[Cha4]AVP is highly effective in stimulating intracellular calcium ([Ca2+]i) increases in cells expressing the V1B receptor, with a pEC50 value of 10.05 . In contrast, it acts as a weak antagonist at oxytocin receptors and shows lower efficacy at V1A and V2 receptors . These findings highlight its potential for use in research focused on the specific roles of V1B receptors in physiological and pathological processes.

pEC50 Values for Different Receptors

Receptor TypepEC50 Value
V1B10.05
V1A6.53
V25.92

Applications and Future Directions

Given its high selectivity and potency, d[Cha4]AVP is primarily used in laboratory research to investigate the functions of V1B receptors. Its ability to stimulate ACTH and corticosterone secretion makes it useful for studying stress responses and endocrine disorders. Future research may explore its potential therapeutic applications, although it is currently intended for research purposes only .

Product Name d[Cha4]AVP
Molecular Formula C50H71N13O11S2
Molecular Weight 1094.3 g/mol
IUPAC Name (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-/m0/s1
Standard InChIKey ZKYCVZNKBXGNEK-ZTYVOHGWSA-N
Isomeric SMILES C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
SMILES C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Canonical SMILES C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
PubChem Compound 44419028
Last Modified Feb 18 2024

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